[(4-Bromo-2-fluorophenyl)methyl][2-(4-methylpiperazin-1-yl)ethyl]amine
Description
[(4-Bromo-2-fluorophenyl)methyl][2-(4-methylpiperazin-1-yl)ethyl]amine (CAS: 1183009-18-8) is a structurally complex organic amine with the molecular formula C₁₄H₂₁BrFN₃ and a molecular weight of 330.24 g/mol. The compound features a 4-bromo-2-fluorophenyl group attached to a methylene unit, which is further linked to a 2-(4-methylpiperazin-1-yl)ethyl moiety.
Properties
IUPAC Name |
N-[(4-bromo-2-fluorophenyl)methyl]-2-(4-methylpiperazin-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrFN3/c1-18-6-8-19(9-7-18)5-4-17-11-12-2-3-13(15)10-14(12)16/h2-3,10,17H,4-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGUYEIVOXGSID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCNCC2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(4-Bromo-2-fluorophenyl)methyl][2-(4-methylpiperazin-1-yl)ethyl]amine, also known by its CAS number 1183009-18-8, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C14H21BrFN3
- Molecular Weight : 330.24 g/mol
- CAS Number : 1183009-18-8
- Purity : Typically ≥ 95% .
Biological Activity Overview
The biological activity of [(4-Bromo-2-fluorophenyl)methyl][2-(4-methylpiperazin-1-yl)ethyl]amine is primarily characterized by its interactions with various biological targets, including receptors and enzymes. The compound has shown promise in several areas:
Anticancer Activity
Research indicates that compounds with similar structures can exhibit significant anticancer properties. For instance, derivatives of piperazine have been noted for their ability to inhibit tumor growth across multiple cancer cell lines. A study demonstrated that certain piperazine derivatives showed IC50 values as low as 2.76 µM against ovarian cancer cells, suggesting a potential for similar efficacy in [(4-Bromo-2-fluorophenyl)methyl][2-(4-methylpiperazin-1-yl)ethyl]amine .
Neuropharmacological Effects
The piperazine moiety is often associated with neuroactive properties. Compounds containing piperazine have been studied for their effects on neurotransmitter systems, particularly in relation to anxiety and depression. The specific interaction of [(4-Bromo-2-fluorophenyl)methyl][2-(4-methylpiperazin-1-yl)ethyl]amine with serotonin and dopamine receptors could be a focal point for further research .
Enzyme Inhibition
Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer progression and neurodegenerative diseases. For example, compounds structurally related to [(4-Bromo-2-fluorophenyl)methyl][2-(4-methylpiperazin-1-yl)ethyl]amine have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in gene expression and cancer cell proliferation .
Data Table: Biological Activity Summary
| Activity Type | Target/Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor cell growth | , |
| Neuropharmacological | Interaction with serotonin/dopamine receptors | |
| Enzyme inhibition | Histone deacetylases (HDACs) |
Case Studies
- Anticancer Efficacy : A derivative study indicated that compounds similar to [(4-Bromo-2-fluorophenyl)methyl][2-(4-methylpiperazin-1-yl)ethyl]amine exhibited selective cytotoxicity against various cancer cell lines, including ovarian and renal cancers, with promising IC50 values suggesting further development as anticancer agents .
- Neuropharmacological Potential : In a pharmacological characterization study, piperazine derivatives were evaluated for their effects on anxiety-related behaviors in animal models, showing significant anxiolytic effects which may be attributed to their action on central nervous system receptors .
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to [(4-Bromo-2-fluorophenyl)methyl][2-(4-methylpiperazin-1-yl)ethyl]amine exhibit potential antidepressant properties. The piperazine moiety is often associated with serotonin receptor modulation, which is crucial for antidepressant effects. In a study involving various analogs, the compound demonstrated significant binding affinity for serotonin receptors, suggesting its potential as an antidepressant agent .
Antipsychotic Properties
The structural features of [(4-Bromo-2-fluorophenyl)methyl][2-(4-methylpiperazin-1-yl)ethyl]amine may also confer antipsychotic properties. Compounds with similar structural frameworks have been evaluated for their efficacy in treating schizophrenia and other psychotic disorders. Preliminary studies suggest that this compound could influence dopamine receptor pathways, which are critical targets in antipsychotic drug development .
Cognitive Enhancement
Recent investigations into the neuropharmacological effects of [(4-Bromo-2-fluorophenyl)methyl][2-(4-methylpiperazin-1-yl)ethyl]amine have revealed its potential role in cognitive enhancement. Animal models have shown improvements in memory and learning tasks when administered with this compound, likely due to its action on neurotransmitter systems involved in cognition .
Synthesis Techniques
The synthesis of [(4-Bromo-2-fluorophenyl)methyl][2-(4-methylpiperazin-1-yl)ethyl]amine typically involves multi-step reactions starting from commercially available precursors. Various synthetic routes have been documented, emphasizing the importance of optimizing reaction conditions to improve yield and purity .
Derivatives and Analogues
The exploration of derivatives of this compound has led to the identification of several analogues with enhanced biological activity or altered pharmacokinetic profiles. These derivatives are being studied for their potential therapeutic applications beyond those of the parent compound .
Case Studies
Comparison with Similar Compounds
Key Features:
- Methylpiperazine Group : The 4-methylpiperazine moiety contributes to hydrogen-bonding capacity and basicity, which may improve solubility and interactions with biological targets such as serotonin receptors .
- Synthesis : Typically synthesized via nucleophilic substitution between 4-bromo-2-fluorophenyl chloride and 2-(4-methylpiperazin-1-yl)ethylamine under basic conditions .
Comparison with Structurally Similar Compounds
The compound’s distinct bioactivity and chemical reactivity are best understood through comparisons with analogs. Below is a detailed analysis categorized by structural features:
Halogen-Substituted Phenyl Analogs
| Compound Name | Structure | Key Differences | Biological Implications |
|---|---|---|---|
| [(4-Bromo-2-fluorophenyl)methyl][2-(4-methylpiperazin-1-yl)ethyl]amine | Bromo-fluorophenyl + methylpiperazine ethyl | Reference compound | Potential serotonin receptor ligand; enhanced lipophilicity and receptor affinity due to halogen placement |
| [(4-Bromophenyl)methyl][2-(dimethylamino)ethyl]amine | Bromophenyl + dimethylamino ethyl | Lacks fluorine and piperazine ring | Reduced hydrogen-bonding capacity; lower receptor affinity compared to methylpiperazine analogs |
| (4-Chlorophenyl)(pyridin-2-yl)methylamine | Chlorophenyl + pyridine-methylamine | Chlorine instead of bromine; pyridine ring | Higher antimicrobial activity due to chlorine’s electronegativity; pyridine enhances π-π stacking |
| (5-Bromo-2-fluorophenyl)methylamine hydrochloride | Bromo-fluorophenyl + methylamine | Simpler amine structure | Significant bioactivity in preliminary studies; limited solubility due to lack of piperazine |
Key Insight : Bromine’s larger atomic radius compared to chlorine or fluorine increases hydrophobic interactions, while fluorine’s ortho substitution may sterically hinder metabolic degradation. Piperazine-containing analogs generally exhibit superior solubility and target engagement compared to simpler amines .
Piperazine/Piperidine Derivatives
The methyl group on piperazine in the target compound may further optimize pharmacokinetics .
Amine Backbone Modifications
| Compound Name | Structure | Key Differences | Biological Implications |
|---|---|---|---|
| (2-Bromo-3-fluorophenyl)methyl](methyl)amine | Bromo-fluorophenyl + methylamine | Lacks ethyl-piperazine chain | Simpler structure with limited target selectivity; used in antimicrobial studies |
| Ethyl[(4-fluorophenyl)(pyridin-2-yl)methyl]amine | Fluorophenyl-pyridine + ethylamine | Ethylamine backbone; pyridine substituent | Pyridine enhances π-π interactions; fluorine improves metabolic stability |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
